

Nuclear magnetic resonance (NMR) spectroscopy for 2-Methyl-5-heptanone characterization.

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Compound of Interest

Compound Name: 2-Methyl-5-heptanone

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Application Notes and Protocols for the NMR Characterization of 2-Methyl-5-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and experimental protocols for the characterization of **2-Methyl-5-heptanone** using ^1H and ^{13}C NMR spectroscopy. While specific experimental spectral data for **2-Methyl-5-heptanone** is not readily available in the public domain, this guide outlines the expected spectral features, a general methodology for data acquisition, and a systematic approach to spectral interpretation.

Introduction

2-Methyl-5-heptanone is a ketone with the chemical formula $\text{C}_8\text{H}_{16}\text{O}$. Its structure presents several distinct proton and carbon environments, making it an excellent candidate for NMR analysis. Through the application of one-dimensional (^1H and ^{13}C) and potentially two-dimensional (e.g., COSY, HSQC) NMR experiments, a complete and unambiguous assignment

of all proton and carbon signals can be achieved. This allows for the confirmation of its chemical structure and the assessment of sample purity.

Predicted Spectral Data

In the absence of publicly available experimental spectra for **2-Methyl-5-heptanone**, theoretical predictions and analysis of similar structures can provide an estimation of the expected chemical shifts and splitting patterns.

Structure of **2-Methyl-5-heptanone**:

^1H NMR (Proton NMR)

Based on the structure, seven distinct proton signals are anticipated. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the local electronic environment of each proton.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C2) will be the most downfield signal.

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-Methyl-5-heptanone**

Position	Atom	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (Hz)
1	¹ H	~2.1	s	-
3	¹ H	~2.4	t	J = ~7 Hz
4	¹ H	~1.6	m	-
5	¹ H	~1.8	m	-
6, 7	¹ H	~0.9	d	J = ~7 Hz
2	¹³ C	~209	-	-
1	¹³ C	~30	-	-
3	¹³ C	~45	-	-
4	¹³ C	~25	-	-
5	¹³ C	~35	-	-
6, 7	¹³ C	~22	-	-

Note: These are estimated values. Actual experimental values may vary.

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of a small organic molecule like **2-Methyl-5-heptanone** is provided below. Instrument-specific parameters should be optimized accordingly.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of purified **2-Methyl-5-heptanone**.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆).

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Filtration:** To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube. Solid particles can degrade the quality of the NMR spectrum.
- **Internal Standard (Optional):** A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (0 ppm).
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Protocol 1: ^1H NMR Spectroscopy

- **Experiment:** Standard 1D proton experiment.
- **Pulse Program:** A standard 30° or 90° pulse sequence (e.g., zg30).
- **Number of Scans (NS):** 8-16 scans are typically sufficient for a sample of this concentration.
- **Spectral Width (SW):** A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
- **Acquisition Time (AQ):** Typically 2-4 seconds.
- **Relaxation Delay (D1):** 1-5 seconds.

Protocol 2: ^{13}C NMR Spectroscopy

- **Experiment:** Standard 1D carbon experiment with proton decoupling.
- **Pulse Program:** A standard proton-decoupled pulse sequence (e.g., zgpg30).

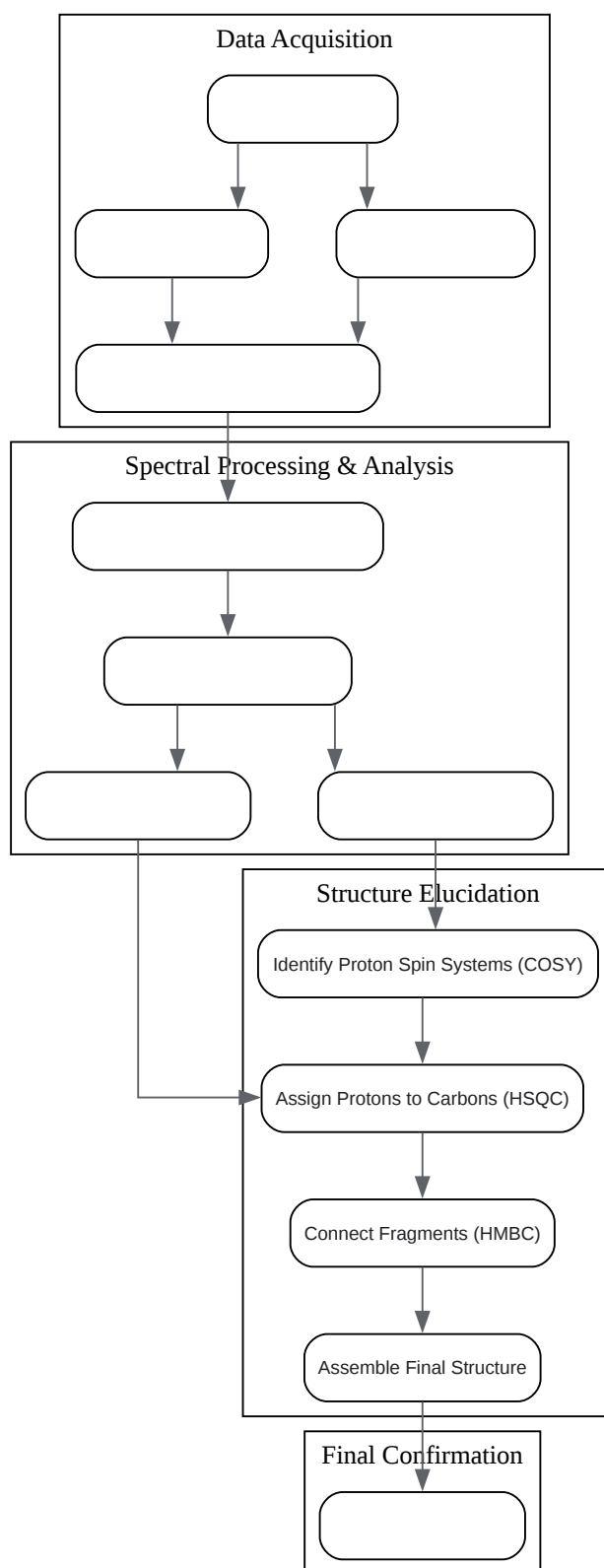
- Number of Scans (NS): Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Spectral Width (SW): A spectral width of approximately 220-250 ppm is standard.
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.

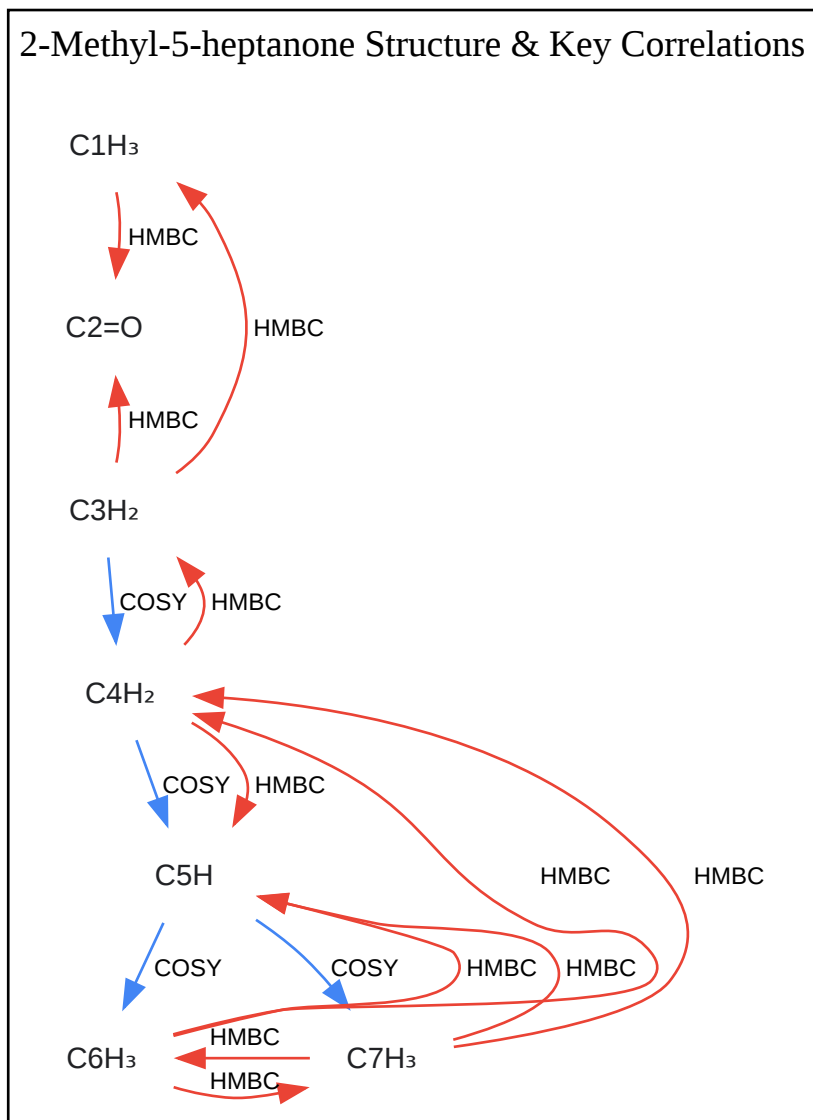
Protocol 3: 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment)

- COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the analysis of the acquired NMR data to confirm the structure of **2-Methyl-5-heptanone**.





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